2-(7-acetyl-2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-phenylethyl)acetamide
Description
Properties
CAS No. |
887225-02-7 |
|---|---|
Molecular Formula |
C27H26N4O4S |
Molecular Weight |
502.59 |
IUPAC Name |
2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C27H26N4O4S/c1-18(32)29-15-13-21-22(16-29)36-26-24(21)25(34)31(20-10-6-3-7-11-20)27(35)30(26)17-23(33)28-14-12-19-8-4-2-5-9-19/h2-11H,12-17H2,1H3,(H,28,33) |
InChI Key |
MNFHYUAGPVWNDD-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC(=O)NCCC4=CC=CC=C4)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(7-acetyl-2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-phenylethyl)acetamide represents a class of synthetic organic compounds with potential therapeutic applications. This article reviews its biological activity based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structural complexity includes multiple functional groups that may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of pyrido[2,3-d]pyrimidine exhibit significant anticancer properties. For instance, compounds within this class have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Specific derivatives have been tested for their ability to inhibit tumor growth in vivo and in vitro models.
- Antimicrobial Activity :
- Anti-inflammatory Properties :
Table 1: Summary of Biological Activities
Detailed Research Findings
- Cytotoxicity Assessment :
- Mechanism of Action :
- Antimicrobial Testing :
Scientific Research Applications
The compound 2-(7-acetyl-2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-phenylethyl)acetamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on available literature and case studies.
Chemical Properties and Structure
This compound features a unique structure that combines elements of pyrimidine, thieno[2,3-d]pyrimidine, and hexahydropyridine. Its molecular formula is , with a molecular weight of approximately 677.8 g/mol. The presence of multiple functional groups suggests potential reactivity and biological activity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study published in the Journal of Medicinal Chemistry highlighted that derivatives with similar structural motifs can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
Antimicrobial Properties
This compound has also been explored for its antimicrobial potential. Compounds containing thieno and pyrimidine rings have shown efficacy against a range of bacterial strains. For example, a study demonstrated that derivatives of thieno[2,3-d]pyrimidines possess antibacterial activity against Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
Another promising application is in the inhibition of specific enzymes associated with disease pathways. The structural features of this compound suggest it may act as an inhibitor for enzymes such as dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleic acids and is a target for antifolate drugs .
Case Study 1: Antitumor Activity
In a recent study published in Cancer Letters, researchers synthesized a series of derivatives based on the core structure of 2-(7-acetyl-2,4-dioxo-3-phenyl...) and tested their cytotoxic effects on human cancer cell lines. The results indicated that one derivative exhibited IC50 values in the low micromolar range against breast cancer cells, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Screening
A systematic screening of various derivatives of thieno[2,3-d]pyrimidines was conducted to evaluate their antimicrobial activity. The results showed that specific modifications to the acetyl group significantly enhanced antibacterial potency against Staphylococcus aureus and Escherichia coli .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations:
Compounds with sulfanyl or chloroacetohydrazide side chains () exhibit cytotoxicity or antimicrobial activity, suggesting the target compound’s side chain could modulate similar effects .
Synthetic Yields and Conditions :
- Microwave-assisted synthesis (e.g., ) achieves moderate yields (30%), while conventional methods () yield 53–74% . The target compound’s synthesis likely follows traditional reflux or condensation protocols.
Spectral Characterization :
- IR and NMR Trends :
- Acetyl groups (C=O) resonate at ~1,690–1,730 cm⁻¹ (IR) and δ 2.10–2.50 ppm (¹H NMR) in analogs () .
- Aromatic protons in the phenylethyl group would likely appear at δ 7.2–7.5 ppm, consistent with phenyl-substituted analogs () .
Table 2: Activity Comparison of Thieno[2,3-d]pyrimidine Derivatives
Inferences for the Target Compound:
- The N-(2-phenylethyl)acetamide group may confer selectivity for kinase targets (e.g., VEGFR-2) due to hydrophobic interactions in the ATP-binding pocket, as seen in .
- Lack of electron-withdrawing groups (e.g., CF₃ in ) could reduce metabolic instability compared to fluorinated analogs .
Computational and Chemoinformatic Insights
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can purity (>95%) be ensured during synthesis?
- Methodological Answer : The compound’s core structure (pyrido-thieno-pyrimidine) can be synthesized via α-alkenoyl-α-carbamoyl ketene double annulation strategies, as demonstrated for analogous dihydroyrido[2,3-d]pyrimidines . Key steps include optimizing reaction time (e.g., 16–24 hours at 120°C in NMP) and purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) . Purity validation requires HPLC (>95%) combined with NMR (e.g., ¹H/¹³C) and LC-MS to confirm molecular weight .
Q. How should researchers address solubility challenges in biological assays?
- Methodological Answer : Due to the compound’s hydrophobic bicyclic structure, solubility can be improved using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. Pre-solubilization in DMSO followed by dilution in aqueous buffers (PBS, pH 7.4) is standard. Dynamic light scattering (DLS) should confirm absence of aggregates in working concentrations .
Q. What spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) for aromatic protons (δ 6.77–8.33 ppm) and acetamide NH (δ ~9.78 ppm) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 326.0 for analogous structures) and fragmentation patterns .
- FT-IR : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bands (N–H at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and regioselectivity in annulation reactions. Reaction path searches combined with molecular dynamics simulations (MD) can identify energy barriers and guide solvent/temperature selection . For example, ICReDD’s approach integrates computational predictions with high-throughput experimentation to reduce trial-and-error cycles .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Mitigation steps:
- Batch Consistency : Use orthogonal analytical methods (HPLC, NMR) to ensure lot-to-lot reproducibility .
- Assay Validation : Include positive controls (e.g., kinase inhibitors for enzymatic assays) and standardized protocols (ATP concentrations, incubation times) .
- SAR Studies : Systematically modify substituents (e.g., acetyl, phenyl groups) to correlate structural motifs with activity trends .
Q. How can researchers design experiments to probe the compound’s mechanism of action?
- Methodological Answer :
- Kinase Profiling : Use competitive binding assays (e.g., ATP-site displacement with fluorescent probes) or phospho-antibody arrays .
- Cellular Uptake : Track intracellular accumulation via fluorescent tagging (e.g., BODIPY conjugates) or LC-MS quantification .
- In Vivo Models : For antitumor studies, employ xenograft models with pharmacokinetic (PK) monitoring (plasma/tissue LC-MS) to assess bioavailability and metabolite formation .
Q. What advanced separation techniques improve yield in large-scale synthesis?
- Methodological Answer : Continuous flow reactors enhance scalability by minimizing side reactions (e.g., over-oxidation). Membrane separation technologies (nanofiltration) or simulated moving bed (SMB) chromatography can isolate intermediates with >99% purity . Process analytical technology (PAT) tools (e.g., in-line FTIR) monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
